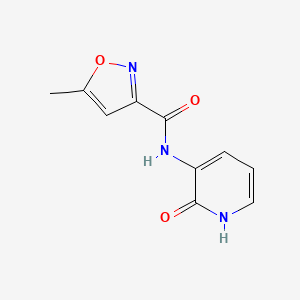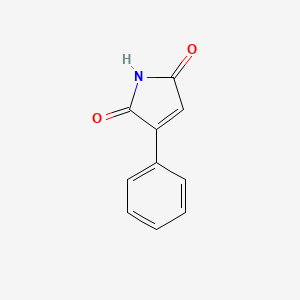
Phenylmaleimide
概要
説明
Phenylmaleimide, also known as N-Phenylmaleimide, is used as a dipolarophile in 1,3-cycloaddition reaction with a nitrone, useful for the preparation of crystalline adducts of dienes . It is also used as a plastic modifier .
Synthesis Analysis
N-Phenylmaleimide can be synthesized through various methods. One such method involves acylation synthesis, cyclodehydration, and cooling crystallization . Another approach involves the conversion of maleanilic acid to N-phenylmaleimide, which is then used as the dienophile in a Diels–Alder reaction with furan .
Molecular Structure Analysis
The molecular structure of N-Phenylmaleimide includes a total of 21 bonds. There are 14 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 imide .
Chemical Reactions Analysis
N-Phenylmaleimide can undergo various chemical reactions. For instance, it can react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . It can also participate in Diels–Alder reactions .
Physical And Chemical Properties Analysis
N-Phenylmaleimide appears as yellow needles . It is sparingly water-soluble .
科学的研究の応用
Organic Synthesis and Green Chemistry
Phenylmaleimide (N-phenylmaleimide or NPMI) finds significant use in organic synthesis. A notable example is its application in a green multi-step synthesis for an undergraduate organic chemistry laboratory. Loyd D. Bastin et al. developed a minimally hazardous, environmentally friendly, and energy-efficient sequential reaction sequence to synthesize N-phenylmaleimide precursors for a Diels–Alder reaction . This experiment introduces students to green chemistry principles, including atom economy, safer chemicals, energy efficiency, and waste reduction.
1,3-Cycloaddition Reactions
NPMI serves as a dipolarophile in 1,3-cycloaddition reactions. When combined with a nitrone, it forms crystalline adducts of dienes . These cycloaddition reactions are valuable for creating new compounds with specific properties.
Plastic Modification
In industry, NPMI acts as a plastic modifier . Its incorporation into polymer matrices can enhance material properties, such as mechanical strength, thermal stability, and chemical resistance . Researchers explore its use in designing novel plastic materials.
Polymer Chemistry
NPMI plays a role in polymer synthesis. Researchers have used it to generate poly(maleimide)s via Diels–Alder reactions and ring-opening metathesis polymerization (ROMP) . These polymers exhibit promising performance in various applications due to their unique structure and properties.
作用機序
Target of Action
Phenylmaleimide, also known as N-Phenylmaleimide, is a chemical compound with the formula C10H7NO2 . It is primarily used in organic chemistry as a precursor for synthesis and in the formation of copolymers
Mode of Action
Phenylmaleimide is known to participate in Diels–Alder reactions, a type of organic chemical reaction that builds rings of atoms . In this reaction, Phenylmaleimide acts as a dienophile, a compound that combines with a conjugated diene to form a cyclohexene system .
Biochemical Pathways
Phenylmaleimide is involved in the synthesis of substituted N-phenylmaleimides, which are of considerable interest due to their biological properties and use as intermediates in synthesis . The synthesis involves two steps from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran .
Result of Action
Phenylmaleimide and its derivatives have been found to exhibit remarkable thermal resistance properties . This is attributed to the five-membered ring and N-aryl substituted structure of Phenylmaleimide . In addition, Phenylmaleimide derivatives have been observed to increase the activity of myeloperoxidase (MPO), an enzyme associated with inflammatory diseases, both in vitro and in vivo .
Action Environment
The action of Phenylmaleimide can be influenced by various environmental factors. For instance, the reactivity ratios between Phenylmaleimide and other compounds in a solvent can affect the copolymerization process . Furthermore, the introduction of a base catalyst during the alcoholysis of certain Phenylmaleimide copolymers can lead to a visible and rapid discoloration, a change that is reversible under acid or base conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-phenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMZEPRSPLASMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503419 | |
| Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34900-45-3 | |
| Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-phenylmaleimide?
A1: The molecular formula of N-phenylmaleimide is C10H7NO2, and its molecular weight is 173.17 g/mol.
Q2: Can you describe a green method for the synthesis of N-phenylmaleimide?
A2: Yes, N-phenylmaleimide can be synthesized using a two-step, green chemistry approach []. This involves reacting maleic anhydride with a substituted aniline to yield a substituted N-phenylmaleimide precursor. A Diels–Alder reaction with 2,5-dimethylfuran then yields the desired N-phenylmaleimide derivative.
Q3: Are there other methods for synthesizing N-phenylmaleimide derivatives?
A3: Absolutely. One common method involves the reaction of maleic anhydride with aniline in the presence of an organic solvent and a catalyst like p-toluenesulfonic acid []. Microwave-assisted synthesis, offering faster reaction times and good yields, is another viable option []. This method involves direct reaction of maleic anhydride with aniline under microwave irradiation [].
Q4: What are the primary applications of phenylmaleimide-based polymers?
A4: Phenylmaleimide-based polymers are sought-after for their excellent heat resistance and are often employed as modifiers in various resins. For instance, styrene-N-phenylmaleimide copolymers enhance the heat resistance of acrylonitrile-butadiene-styrene (ABS) alloys []. Similarly, they improve the toughness of cyanate ester resins [] and aromatic diamine-cured epoxy resins [, ].
Q5: How does the incorporation of N-phenylmaleimide influence the properties of styrene copolymers?
A5: Incorporating N-phenylmaleimide units significantly enhances the heat resistance of styrene copolymers. This improvement is attributed to the increased rigidity of the copolymer backbone due to the presence of the imide group [].
Q6: What is the impact of N-phenylmaleimide content on the thermal properties of styrene copolymers?
A6: Studies reveal a direct correlation between N-phenylmaleimide content and the heat resistance of the resulting copolymers. As the content of N-phenylmaleimide increases, both the heat resistance and thermal stability of the copolymers improve significantly [].
Q7: Can N-phenylmaleimide be used in membrane technology?
A8: Yes, N-phenylmaleimide-containing copolymers have shown promise in membrane applications. Styrene-substituted N-phenylmaleimide copolymer membranes have been successfully employed for the pervaporation of ethanol-water mixtures, demonstrating selective permeability towards water [].
Q8: How does N-phenylmaleimide interact with biological systems?
A9: N-phenylmaleimide is known to inhibit specific proteins in biological systems. One example is its interaction with the Ca2+-ATPase enzyme in skeletal muscle sarcoplasmic reticulum. This interaction leads to the inhibition of ATPase activity [].
Q9: Are there other examples of N-phenylmaleimide interacting with proteins?
A11: Research points towards a specific membrane protein in rat liver and heart mitochondria being targeted by N-phenylmaleimide. This interaction inhibits pyruvate transport into the mitochondria, with α-cyanocinnamate offering protection against this inhibition []. This suggests that the targeted protein might be involved in the pyruvate transport mechanism within the mitochondria [].
Q10: How does the structure of N-phenylmaleimide affect its reactivity in Diels-Alder reactions?
A12: The structure of the N-substituent on the phenyl ring significantly impacts the reactivity and stereoselectivity of N-phenylmaleimide derivatives in Diels-Alder reactions. For example, bulky substituents can lead to a preference for the formation of exo adducts [].
Q11: Have computational methods been used to study N-phenylmaleimide and its derivatives?
A13: Yes, computational chemistry, particularly density functional theory (DFT), has been instrumental in understanding the vibrational properties of N-phenylmaleimide derivatives, specifically aryl azides like 4-azido-N-phenylmaleimide []. DFT calculations have provided insights into the vibrational coupling modes and Fermi resonances in these molecules, essential for their potential application as vibrational probes [].
Q12: Can you elaborate on the use of chiral anionic initiators in the polymerization of N-phenylmaleimide derivatives?
A14: Chiral anionic initiators, composed of diethylzinc and chiral ligands, have been successfully employed in the asymmetric polymerization of N-phenylmaleimide derivatives []. This approach allows for the synthesis of optically active polymers, with the degree of optical activity being significantly influenced by the N-substituents, initiators, and polymerization conditions [].
Q13: What is the environmental impact of N-phenylmaleimide and its derivatives?
A15: While specific data on the environmental impact of N-phenylmaleimide is limited in the provided literature, it is crucial to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling of these compounds and their derivatives [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


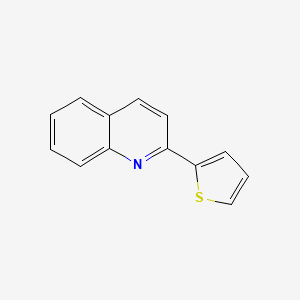

![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)
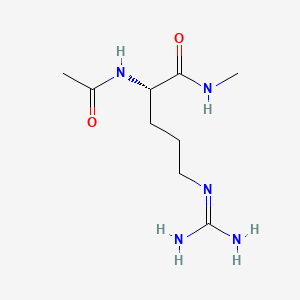



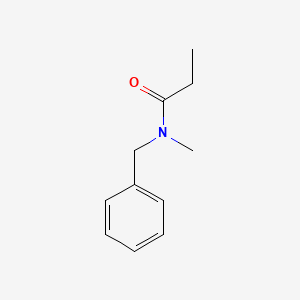
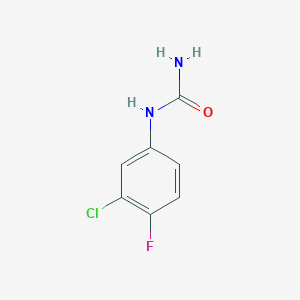

![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)
